Cas no 1807261-55-7 (2-Chloro-5-difluoromethoxy-3-fluorotoluene)

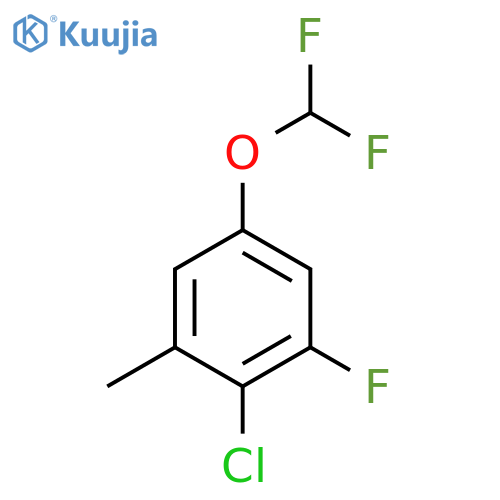

1807261-55-7 structure

商品名:2-Chloro-5-difluoromethoxy-3-fluorotoluene

CAS番号:1807261-55-7

MF:C8H6ClF3O

メガワット:210.580852031708

CID:5005833

2-Chloro-5-difluoromethoxy-3-fluorotoluene 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-difluoromethoxy-3-fluorotoluene

-

- インチ: 1S/C8H6ClF3O/c1-4-2-5(13-8(11)12)3-6(10)7(4)9/h2-3,8H,1H3

- InChIKey: ZULLRDWABMJXPZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=C(C=C1C)OC(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 3.9

2-Chloro-5-difluoromethoxy-3-fluorotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010008385-250mg |

2-Chloro-5-difluoromethoxy-3-fluorotoluene |

1807261-55-7 | 97% | 250mg |

475.20 USD | 2021-07-06 | |

| Alichem | A010008385-500mg |

2-Chloro-5-difluoromethoxy-3-fluorotoluene |

1807261-55-7 | 97% | 500mg |

782.40 USD | 2021-07-06 | |

| Alichem | A010008385-1g |

2-Chloro-5-difluoromethoxy-3-fluorotoluene |

1807261-55-7 | 97% | 1g |

1,475.10 USD | 2021-07-06 |

2-Chloro-5-difluoromethoxy-3-fluorotoluene 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1807261-55-7 (2-Chloro-5-difluoromethoxy-3-fluorotoluene) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬